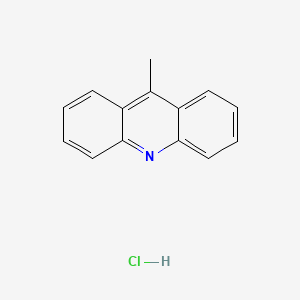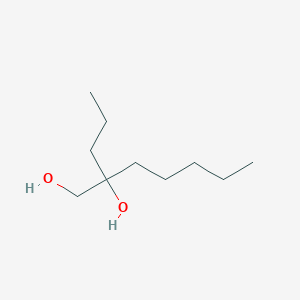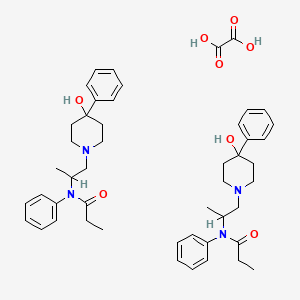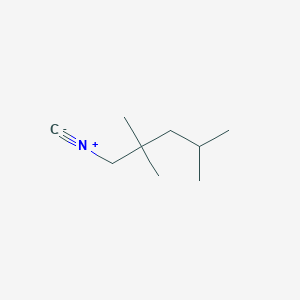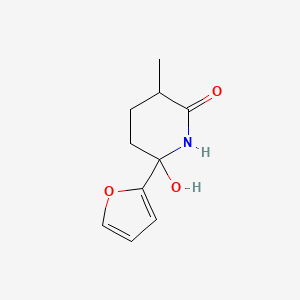
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol is an organic compound characterized by its unique cyclopropane ring structure with ethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol typically involves the reaction of 1,3,3-trimethylcyclopropene with ethylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the addition of ethylsulfanyl groups to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfide form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(ethylsulfanyl)-N-methylacetamide: Similar in structure but with an acetamide group instead of a hydroxyl group.
2,2-Bis(ethylsulfanyl)acetohydrazide: Contains an acetohydrazide group, offering different reactivity and applications.
Uniqueness
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol is unique due to its cyclopropane ring structure combined with ethylsulfanyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
62936-08-7 |
|---|---|
Formule moléculaire |
C10H20OS2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
2,2-bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol |
InChI |
InChI=1S/C10H20OS2/c1-6-12-10(13-7-2)8(3,4)9(10,5)11/h11H,6-7H2,1-5H3 |
Clé InChI |
RGLQBGWKDSUCES-UHFFFAOYSA-N |
SMILES canonique |
CCSC1(C(C1(C)O)(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



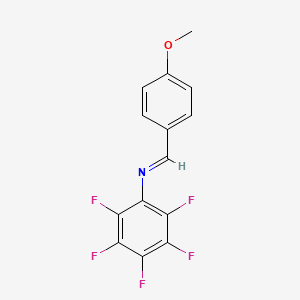
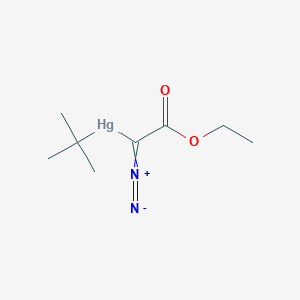
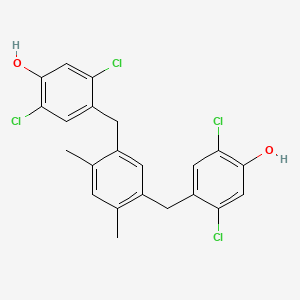

![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)

